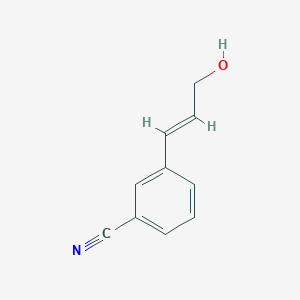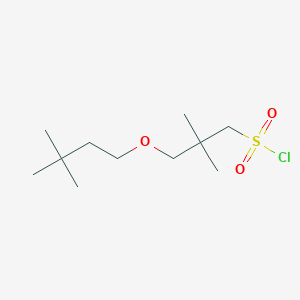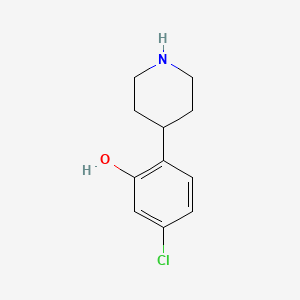
5-Chloro-2-(4-piperidinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-(piperidin-4-yl)phenol is a chemical compound that belongs to the class of phenols and piperidines It is characterized by the presence of a chlorine atom at the 5th position of the phenol ring and a piperidin-4-yl group attached to the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(piperidin-4-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorophenol and 4-piperidone.
Formation of Intermediate: The 4-piperidone is first converted to 4-piperidinol through a reduction reaction using a reducing agent like sodium borohydride.
Coupling Reaction: The 5-chlorophenol is then coupled with 4-piperidinol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product, 5-chloro-2-(piperidin-4-yl)phenol.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-2-(piperidin-4-yl)phenol may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis process to produce larger quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-chloro-2-(piperidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
5-chloro-2-(piperidin-4-yl)phenol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 5-chloro-2-(piperidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(piperidin-4-yl)phenol: Lacks the chlorine atom at the 5th position.
5-chloro-2-(morpholin-4-yl)phenol: Contains a morpholine ring instead of a piperidine ring.
5-chloro-2-(piperidin-3-yl)phenol: The piperidine ring is attached at the 3rd position instead of the 4th.
Uniqueness
5-chloro-2-(piperidin-4-yl)phenol is unique due to the presence of both the chlorine atom and the piperidin-4-yl group, which can confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
5-chloro-2-piperidin-4-ylphenol |
InChI |
InChI=1S/C11H14ClNO/c12-9-1-2-10(11(14)7-9)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2 |
InChIキー |
NQVXHHBABNPREB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C(C=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)
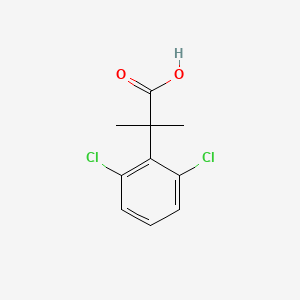

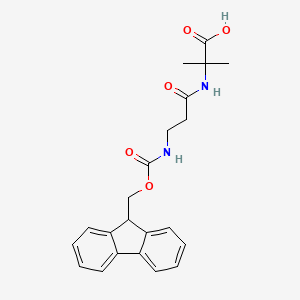

![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)

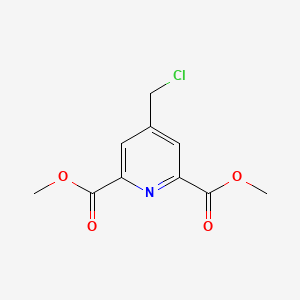
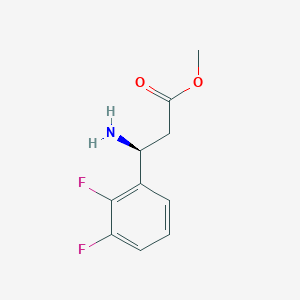
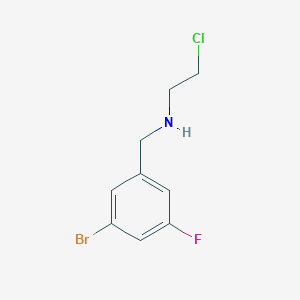
![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)
